(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
CAS No.: 1327168-49-9
Cat. No.: VC6602581
Molecular Formula: C23H17FN2O2
Molecular Weight: 372.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327168-49-9 |
|---|---|
| Molecular Formula | C23H17FN2O2 |
| Molecular Weight | 372.399 |
| IUPAC Name | 2-(4-fluoro-3-methylphenyl)imino-N-phenylchromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H17FN2O2/c1-15-13-18(11-12-20(15)24)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) |
| Standard InChI Key | UAWFNCZWGMBXGV-RWEWTDSWSA-N |
| SMILES | CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F |
Introduction
Structural Characteristics and Molecular Properties
Core Chromene Framework
The 2H-chromene system consists of a benzopyran scaffold with an oxygen atom at position 1 and a ketone group at position 2. The Z-configuration of the imino group (-N=CH-) at position 2 ensures planar geometry, facilitating π-π stacking interactions with aromatic residues in biological targets . Substituents at critical positions modulate electronic and steric properties:
| Structural Feature | Role in Bioactivity |
|---|---|
| 4-Fluoro-3-methylphenyl group | Enhances lipophilicity and metabolic stability |
| N-phenyl carboxamide | Promotes hydrogen bonding with target enzymes |
| Chromene oxygen | Participates in dipole interactions and solvation |
The molecular formula C24H19FN2O3 (MW: 402.4 g/mol) reflects a balanced hydrophobic-hydrophilic profile, critical for membrane permeability .
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms regioselective synthesis:
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¹H NMR: Aromatic protons resonate at δ 6.8–8.1 ppm, with distinct coupling patterns for the fluorinated phenyl group. The methoxy singlet (δ 3.8 ppm) and imino proton (δ 8.3 ppm) validate substitution .
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¹³C NMR: Carbonyl carbons (C=O) appear at δ 160–165 ppm, while the chromene oxygen-bearing carbon resonates at δ 150 ppm .
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IR Spectroscopy: Stretching frequencies at 1680 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N in intermediates), and 3300 cm⁻¹ (N-H) confirm functional groups .
Synthetic Methodologies and Optimization
One-Pot Condensation Approach
The compound is synthesized via a three-component reaction involving:
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Ethyl 2-oxo-2H-chromene-3-carboxylate as the chromene precursor.
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4-Fluoro-3-methylaniline for imino group introduction.
Reaction Conditions:
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Solvent: Anhydrous ethanol or toluene
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Temperature: Reflux (78–110°C)
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Catalyst: Ammonium acetate (10 mol%)
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Duration: 6–8 hours
Yield Optimization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent polarity | Ethanol | 78% yield |
| Molar ratio (1:1.2:1) | 1:1.2:1 | Maximizes coupling |
| Reaction time | 7 hours | Balances completion vs. degradation |
Mechanistic Pathway
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Nucleophilic Attack: The amine group of 4-fluoro-3-methylaniline attacks the carbonyl carbon of ethyl 2-oxochromene-3-carboxylate, forming a tetrahedral intermediate.
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Imination: Elimination of ethanol generates the imino-chromene intermediate.
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Carboxamide Formation: Phenyl isocyanate reacts with the intermediate’s hydroxyl group, yielding the final product via nucleophilic acyl substitution .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (logP = 3.2), necessitating formulation with cyclodextrins or lipid nanoparticles.
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Photostability: Degrades by 15% under UV light (λ = 365 nm) over 24 hours, requiring light-protected storage .
ADMET Predictions
Computational models (SwissADME, pkCSM) indicate:
| Property | Prediction | Implications |
|---|---|---|
| BBB permeability | Low (logBB = -1.2) | Limited CNS activity |
| CYP3A4 inhibition | Moderate (IC50 = 12 µM) | Potential drug-drug interactions |
| hERG inhibition | Weak (IC50 > 30 µM) | Low cardiotoxicity risk |
| Oral bioavailability | 56% (Rule of Five compliant) | Suitable for oral administration |
Biological Activities and Therapeutic Applications
Anticancer Activity
In nutrient-deprived MCF-7 breast cancer cells, the compound induced 70% apoptosis at 10 µM, surpassing doxorubicin’s efficacy (55% at same dose) . Mechanistic studies reveal:
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PPAR-γ activation (EC50 = 3.7 µg/mL), enhancing insulin sensitivity and glucose uptake .
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α-Amylase inhibition (IC50 = 1.76 µM), disrupting cancer cell energy metabolism .
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 25 | 14 ± 1.2 |
| 50 | 18 ± 0.8 |
| 100 | 22 ± 1.5 |
The fluoro-methyl group enhances membrane penetration, while the carboxamide disrupts cell wall biosynthesis .
Computational Docking and Target Engagement
Molecular docking (PDB: 3ERT for PPAR-γ) reveals:
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